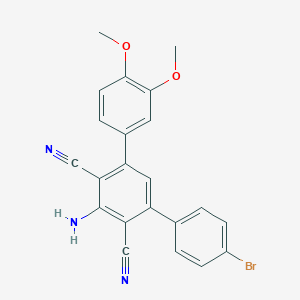

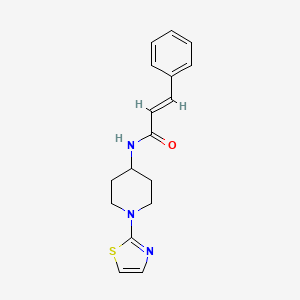

![molecular formula C21H16N4O3 B3014156 2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 902307-35-1](/img/structure/B3014156.png)

2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione" is a structurally complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as oxazolidine-2,4-diones and oxazole derivatives, which are of interest due to their biological activities, including hypoglycemic and antitumoral properties . These compounds are part of a broader class of heterocyclic compounds that have been extensively studied for their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting from readily available starting materials. For instance, benzyloxazolidine-2,4-diones with oxazole-based side chains were synthesized and found to lower blood glucose levels in mice . Another study reported the regioselective synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones using a three-component coupling reaction . These synthetic approaches highlight the versatility and creativity in accessing complex oxazole-containing compounds, which could be relevant for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of a 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione was confirmed using 1D and 2D NMR spectroscopy, including COSY and HSQC, to establish the correlation between protons and adjacent carbons . This level of structural analysis is crucial for confirming the identity of complex molecules and ensuring the purity and correctness of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of oxazole-containing compounds can lead to the formation of various derivatives through reactions such as alcoholysis, aminolysis, and rearrangements. For example, the reaction of benzylidene ketones with 4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3,5-dione (PTAD) followed by nucleophilic addition and rearrangements yielded tricyclic oxazolidinone derivatives . These reactions demonstrate the potential for structural diversification and the ability to generate novel compounds with potentially interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of various functional groups and heteroatoms within the oxazole ring system can affect properties such as solubility, melting point, and reactivity. While the specific properties of "this compound" are not detailed in the provided papers, the studies on related compounds suggest that these molecules may exhibit significant biological activities, such as cytotoxic effects on human prostate cancer cell lines . These properties are essential for the development of new pharmaceutical agents and for understanding their mechanism of action.

科学的研究の応用

Antioxidant Activity

Oxazole derivatives, such as those synthesized in the study by Kuş et al. (2017), have shown significant antioxidant properties. The study synthesized a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives and evaluated them for antioxidant activity, with one compound, in particular, showing better activity than the specific inhibitor caffeine at certain concentrations. This suggests that such oxazole derivatives could be potent antioxidants, potentially useful in combating oxidative stress-related diseases (Kuş, Uğurlu, Özdamar, & Can‐Eke, 2017).

Antiproliferative Activity

Molinari et al. (2015) explored the antiproliferative effects of 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids. These compounds were tested on cancer cell lines, showing significant antiproliferative activity. This research indicates that oxazole derivatives could be valuable in developing new anticancer agents due to their ability to inhibit cell proliferation in cancerous cells (Molinari et al., 2015).

Hypoglycemic Agents

A study by Dow et al. (1991) identified a series of benzyloxazolidine-2,4-diones, containing oxazole-based side chains, as potent hypoglycemic agents. These compounds were found to lower blood glucose levels in genetically obese mice, highlighting their potential as treatments for diabetes or other glucose regulation disorders (Dow, Bechle, Chou, Clark, Hulin, & Stevenson, 1991).

Antifungal Activity

The synthesis and evaluation of benzo[d]oxazole-4,7-diones for antifungal activity were conducted by Ryu et al. (2009). Many of the synthesized compounds showed potent antifungal effects, suggesting that these oxazole derivatives could serve as effective antifungal agents. This research expands the potential applications of oxazole derivatives to include antifungal therapeutics, possibly addressing various fungal infections (Ryu, Lee, Kim, Kim, & Song, 2009).

特性

IUPAC Name |

2-benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3/c1-23-18-17(19(26)25(21(23)27)12-14-8-4-2-5-9-14)24-13-16(28-20(24)22-18)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVQEUKWYQDFFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

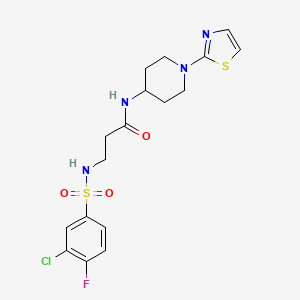

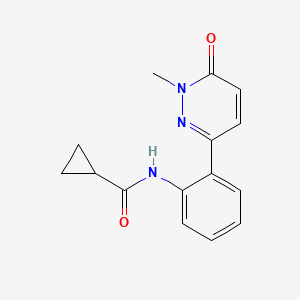

![2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B3014075.png)

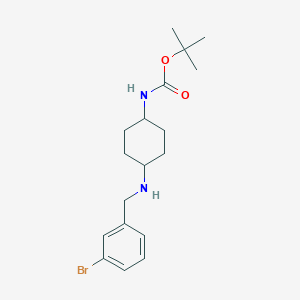

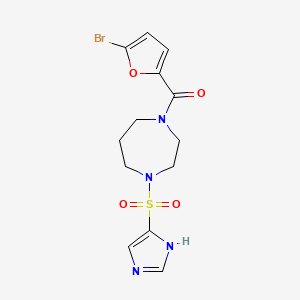

![2-Chloro-N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B3014076.png)

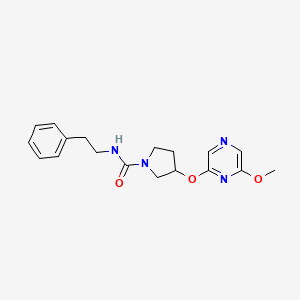

![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)

![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,11R,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3014085.png)

![8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3014088.png)

![2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide](/img/structure/B3014092.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)